molecular formula C20H21N3O2 B11125603 4-[4-oxo-3(4H)-quinazolinyl]-N-phenethylbutanamide

4-[4-oxo-3(4H)-quinazolinyl]-N-phenethylbutanamide

Cat. No.: B11125603
M. Wt: 335.4 g/mol
InChI Key: WAGHZOOTQPACNW-UHFFFAOYSA-N
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Description

4-[4-oxo-3(4H)-quinazolinyl]-N-phenethylbutanamide is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-oxo-3(4H)-quinazolinyl]-N-phenethylbutanamide typically involves the condensation of a quinazolinone derivative with a phenethylamine derivative. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The general synthetic route can be summarized as follows:

    Formation of Quinazolinone Core: The quinazolinone core is synthesized by reacting anthranilic acid with formamide under reflux conditions to yield 2-aminobenzamide. This intermediate is then cyclized with an appropriate aldehyde to form the quinazolinone ring.

    Condensation with Phenethylamine: The quinazolinone derivative is then condensed with phenethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-[4-oxo-3(4H)-quinazolinyl]-N-phenethylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to modify the quinazolinone core.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenethylamine moiety are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with modified phenethylamine moieties.

Scientific Research Applications

4-[4-oxo-3(4H)-quinazolinyl]-N-phenethylbutanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[4-oxo-3(4H)-quinazolinyl]-N-phenethylbutanamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exerting anticancer effects. Additionally, it may interfere with bacterial cell wall synthesis, contributing to its antimicrobial properties.

Comparison with Similar Compounds

4-[4-oxo-3(4H)-quinazolinyl]-N-phenethylbutanamide can be compared with other quinazolinone derivatives, such as:

    4-[4-oxo-2-phenylquinazolin-3(4H)-yl]benzoate: Known for its antibacterial and antifungal activities.

    3-(4-((4-oxo-3(4H)-quinazolinyl)methyl)benzyl)-4(3H)-quinazolinone: Studied for its anticancer properties.

    4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate: Exhibits antimicrobial activity.

The uniqueness of this compound lies in its specific structural features and the combination of the quinazolinone core with the phenethylamine moiety, which may contribute to its distinct biological activities.

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

4-(4-oxoquinazolin-3-yl)-N-(2-phenylethyl)butanamide

InChI

InChI=1S/C20H21N3O2/c24-19(21-13-12-16-7-2-1-3-8-16)11-6-14-23-15-22-18-10-5-4-9-17(18)20(23)25/h1-5,7-10,15H,6,11-14H2,(H,21,24)

InChI Key

WAGHZOOTQPACNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCCN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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